molecular formula C13H26N2O3 B3060877 Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate CAS No. 955979-01-8

Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperazine-1-carboxylate

Cat. No. B3060877
M. Wt: 258.36
InChI Key: KXMINCJKCWLNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173650B2

Procedure details

To a solution of 4-(1-ethoxycarbonyl-1-methylethyl)piperazine-1-carboxylic acid tert-butyl ester (500 mg, 1.67 mmol) in THF (5 mL) at 0° C. was added LiAlH4 (3 mL, 1M in THF) drop wise. The resulting mixture was allowed to stir for 2.5 h then quenched with H2O (0.1 mL), 20% aq. NaOH (0.1 mL) and H2O (0.3 mL). The mixture was diluted with EtOAc and H2O, filtered through Celite® then the organic layer separated, dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%) affording the title compound as a colourless oil (217 mg, 50%). 1H NMR (CDCl3, 400 MHz): δ 5.30 (1H, brd s), 3.42 (6H, m), 3.35 (4H, brd s), 2.51 (6H, brd s), 1.03 (9H, s)
Name
4-(1-ethoxycarbonyl-1-methylethyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([C:14]([C:17](OCC)=[O:18])([CH3:16])[CH3:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([C:14]([CH3:16])([CH3:15])[CH2:17][OH:18])[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
4-(1-ethoxycarbonyl-1-methylethyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C(=O)OCC
Name
Quantity
3 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with H2O (0.1 mL), 20% aq. NaOH (0.1 mL) and H2O (0.3 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with EtOAc and H2O
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CUSTOM
Type
CUSTOM
Details
the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PCC, MeOH:DCM, 0-10%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.